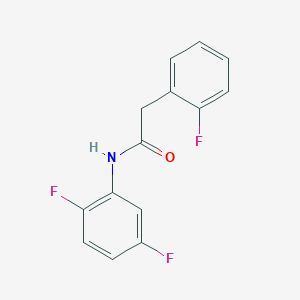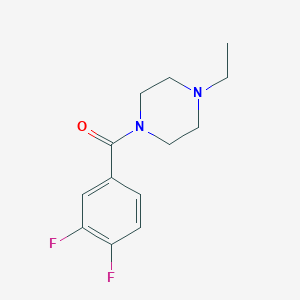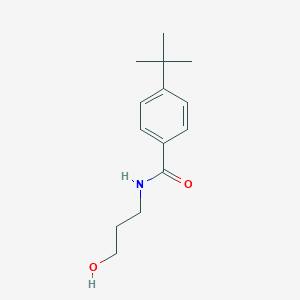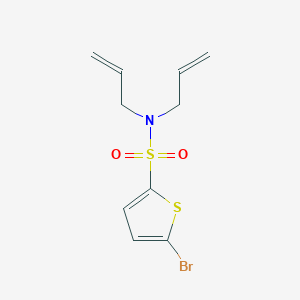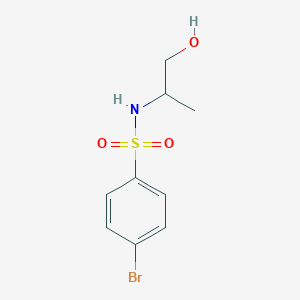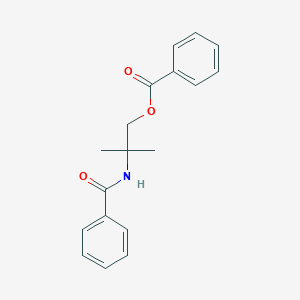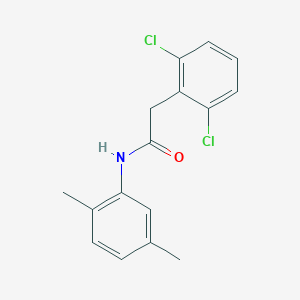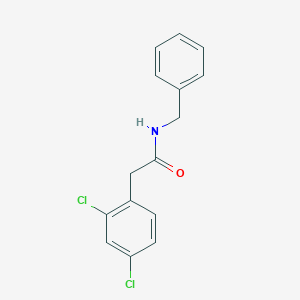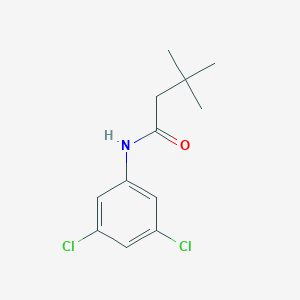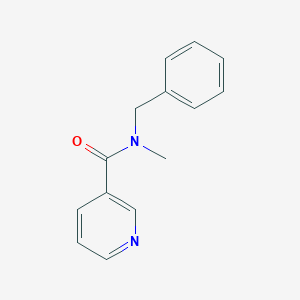
N-benzyl-N-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methylnicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives It is structurally characterized by the presence of a benzyl group and a methyl group attached to the nitrogen atom of the nicotinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methylnicotinamide typically involves the N-methylation of nicotinamide followed by N-benzylation. One common method involves the reaction of nicotinamide with methyl iodide in the presence of a base such as potassium carbonate to form N-methylnicotinamide. This intermediate is then reacted with benzyl chloride under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-methylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Wirkmechanismus
The mechanism of action of N-benzyl-N-methylnicotinamide involves its interaction with specific molecular targets, such as NNMT. By inhibiting NNMT, this compound can modulate the levels of nicotinamide and its metabolites, thereby affecting various metabolic pathways. The inhibition of NNMT has been linked to reduced tumorigenesis and altered cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylnicotinamide: A metabolite of nicotinamide that also inhibits NNMT and has similar biological activities.
Nicotinamide: The parent compound, which is a form of vitamin B3 and has various biological roles.
N-benzyl-N-methylaniline: A structurally similar compound used in organic synthesis.
Uniqueness
N-benzyl-N-methylnicotinamide is unique due to its dual substitution on the nitrogen atom, which imparts distinct chemical and biological properties. Its ability to inhibit NNMT and modulate metabolic pathways makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C14H14N2O |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
N-benzyl-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-16(11-12-6-3-2-4-7-12)14(17)13-8-5-9-15-10-13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
CIQZNUQRKFTMAE-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CN=CC=C2 |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CN=CC=C2 |
Löslichkeit |
33.9 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


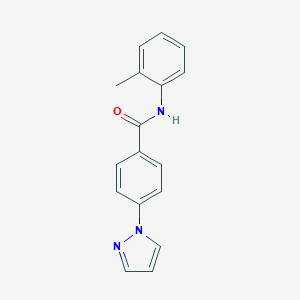
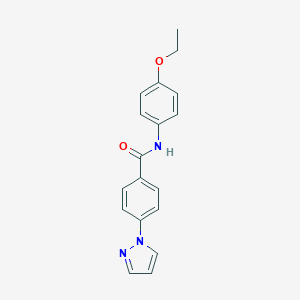
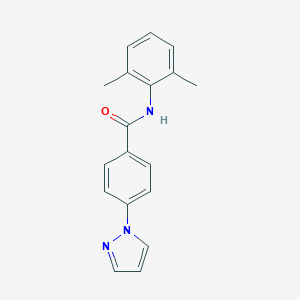

![2-(4-methoxyphenyl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B250259.png)
